3-(4-fluorophenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-fluorophenyl)pyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives, which include 3-(4-fluorophenyl)pyrrolidine-2,5-dione, have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythms, and Wnt signaling .
Mode of Action
It’s suggested that the chiral moiety of pyrrolidine derivatives influences kinase inhibition . This implies that the compound may interact with its targets (CK1γ and CK1ε) and inhibit their activity, leading to changes in the cellular processes these kinases regulate.
Biochemical Pathways
Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may affect pathways regulated by these kinases, such as the wnt signaling pathway .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives, which include this compound, have been compared with the parent aromatic pyrrole and cyclopentane . This suggests that the compound’s pharmacokinetic properties may be influenced by factors such as its stereochemistry and the spatial orientation of its substituents .
Result of Action
Given its potential inhibitory activity against ck1γ and ck1ε, it can be inferred that the compound may induce changes in the cellular processes these kinases regulate .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors . This suggests that the compound’s action may be influenced by factors such as the spatial orientation of its substituents and the stereochemistry of its pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)pyrrolidine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with succinimide in the presence of a base, followed by cyclization to form the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
3-(4-fluorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold in drug discovery for developing new therapeutic agents.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,3-dione: Another pyrrolidine derivative with similar structural features but different biological activities.
Pyrrolidine-2-one: A related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
3-(4-fluorophenyl)pyrrolidine-2,5-dione is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
3-(4-fluorophenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-3-1-6(2-4-7)8-5-9(13)12-10(8)14/h1-4,8H,5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFBLEPUUKYKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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